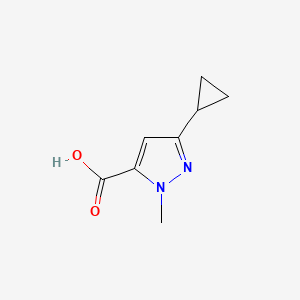

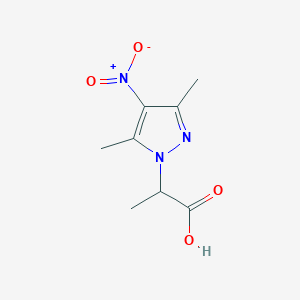

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is a modified pyrazole containing a carboxylic acid moiety . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .

Synthesis Analysis

The synthesis of pyrazoles often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is represented by the formula C8H10N2O2 . It has a molecular weight of 166.18 .Chemical Reactions Analysis

The chemical reactions involving pyrazoles often include the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .科学的研究の応用

Heterocyclic Compound Synthesis

One significant application of derivatives similar to 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is in the synthesis of heterocyclic compounds. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate have led to the formation of various heterocycles, highlighting the utility of cyclopropyl substituents in synthesizing structurally diverse pyrazole derivatives. These compounds are crucial in the development of new materials and pharmaceuticals due to their unique chemical properties (Pokhodylo, Matiichuk, & Obushak, 2010).

Multicomponent Reactions

The compound's derivatives play a critical role in multicomponent reactions, serving as precursors for synthesizing a wide array of pyrazole-based heterocycles. These reactions are efficient methods for constructing complex molecules from simple substrates, demonstrating the compound's value in facilitating the rapid synthesis of diverse molecular architectures. Such processes are instrumental in drug discovery and development, offering pathways to novel bioactive compounds (Xue, Liu, Qing, & Wang, 2016).

Coordination Chemistry

Research into pyrazole-dicarboxylate acid derivatives, closely related to 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid, has expanded our understanding of coordination chemistry, particularly in synthesizing metal coordination complexes. These complexes have potential applications ranging from catalysis to materials science, underscoring the compound's importance in developing new chemical entities with specific functions (Radi et al., 2015).

Green Chemistry

The principles of green chemistry are applied using derivatives of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid in solvent-free syntheses of pyrazoles. This approach demonstrates the compound's role in promoting environmentally friendly chemical processes, reducing the use of hazardous solvents, and enhancing reaction efficiencies. Such advancements are crucial for sustainable development within the chemical industry (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

作用機序

特性

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVQQDWWBUEGMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390218 |

Source

|

| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |

CAS RN |

957500-07-1 |

Source

|

| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)

![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)